molecular formula C13H20O2 B8414276 1-Hydroxy-2-methyl-6-phenoxyhexane

1-Hydroxy-2-methyl-6-phenoxyhexane

Cat. No.: B8414276
M. Wt: 208.30 g/mol
InChI Key: QUSWUSRPBIWVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2-methyl-6-phenoxyhexane is an organic compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.29 g/mol. Its structure consists of a hexane backbone substituted with:

  • A hydroxyl (-OH) group at position 1,
  • A methyl (-CH₃) group at position 2,
  • A phenoxy (-O-C₆H₅) group at position 6.

This compound exhibits moderate polarity due to the hydroxyl and phenoxy groups, which influence its solubility and reactivity. Applications include use as a solvent, intermediate in organic synthesis, or precursor in pharmaceutical research .

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-methyl-6-phenoxyhexan-1-ol

InChI

InChI=1S/C13H20O2/c1-12(11-14)7-5-6-10-15-13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3

InChI Key

QUSWUSRPBIWVKF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCOC1=CC=CC=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 1-Hydroxy-2-methyl-6-phenoxyhexane:

Compound Name Molecular Formula Key Functional Groups Key Differences
This compound C₁₃H₂₀O₂ -OH, -CH₃, -O-C₆H₅ Reference compound
1-Chloro-2-methyl-6-phenoxy-hexane C₁₃H₁₉ClO -Cl, -CH₃, -O-C₆H₅ -OH replaced with -Cl
6-(Benzyloxy)hexane-1-sulfonyl chloride C₁₃H₁₉ClO₃S -SO₂Cl, -O-CH₂C₆H₅ Sulfonyl chloride and benzyloxy group
1-[2-Hydroxy-6-methyl-4-(2-methylpropoxy)phenyl]-2-(methylsulfinyl)ethanone C₁₄H₂₀O₄S -OH, -SO, -COCH₃ Aromatic ketone backbone

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in this compound enhances water solubility compared to its chloro analog, which is more lipophilic .
  • Reactivity : The chloro derivative (C₁₃H₁₉ClO) is less reactive in nucleophilic substitutions than the hydroxy version due to the weaker leaving-group ability of -Cl compared to -OH.

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Weight (g/mol) Polarity Solubility in Water
This compound 208.29 Moderate Low
1-Chloro-2-methyl-6-phenoxy-hexane 226.74 Low Very Low
6-(Benzyloxy)hexane-1-sulfonyl chloride 310.81 Low Insoluble

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